molecular formula C17H14ClNO2 B2928705 N-[4-[(E)-3-(4-chlorophenyl)-3-oxoprop-1-enyl]phenyl]acetamide CAS No. 934022-23-8

N-[4-[(E)-3-(4-chlorophenyl)-3-oxoprop-1-enyl]phenyl]acetamide

Cat. No.: B2928705
CAS No.: 934022-23-8
M. Wt: 299.75
InChI Key: WNRLHNGHSPYHMF-NYYWCZLTSA-N
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Description

Historical Context and Development of Chalcones

Chalcones, naturally occurring flavonoids, have been studied since the early 20th century for their roles in plant pigmentation and defense mechanisms. The enzyme chalcone synthase catalyzes their biosynthesis in vascular plants, forming the backbone of many secondary metabolites. Synthetic chalcones emerged in the 1970s as researchers sought to mimic natural products for pharmaceutical applications. This compound represents a modern iteration of these efforts, optimized through structure-activity relationship (SAR) studies. Its design builds on the foundational aldol condensation method—a green chemistry approach traditionally used to synthesize chalcones from benzaldehyde and acetophenone derivatives. The introduction of electron-withdrawing groups like chlorine and acetamide in this compound reflects advancements in tailoring chalcones for enhanced bioactivity.

Structural Classification Within the Chalcone Family

This compound belongs to the 4’-acetamidochalcone subclass, distinguished by the acetamide group (-NHCOCH₃) at the para position of ring A. Key structural features include:

Structural Component Description
α,β-Unsaturated ketone system The propen-1-enyl bridge between rings A and B enables conjugation and reactivity.
Ring A substituent Acetamide group at C4 enhances hydrogen-bonding potential.
Ring B substituent 4-Chlorophenyl group introduces electron-withdrawing effects.
Stereochemistry E-configuration stabilizes the planar structure, critical for target binding.

The SMILES notation CC(=O)NC1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)Cl underscores the trans (E) configuration of the enone system and the spatial arrangement of substituents. Compared to simpler chalcones like 1-(4-chlorophenyl)-3-(4-methoxyphenyl)-2-propen-1-one, this derivative’s acetamide group increases polarity, potentially improving solubility and pharmacokinetics.

Significance in Medicinal Chemistry and Drug Discovery

Chalcones are considered privileged scaffolds due to their modular synthesis and broad bioactivity. This compound exemplifies this versatility:

  • Antinociceptive Potential : Analogous 4’-acetamidochalcones exhibit potent activity in murine pain models. For instance, a nitro-substituted analog demonstrated 32–34-fold greater efficacy than acetaminophen in the acetic acid writhing test.
  • Anti-Inflammatory Mechanisms : Chalcones inhibit cyclooxygenase (COX) and nitric oxide synthase (NOS), pathways central to prostaglandin and nitric oxide production. The chloro substituent may enhance electron-deficient character, favoring interactions with catalytic sites.
  • Structural Tunability : The acetamide group serves as a hydrogen-bond donor/acceptor, enabling precise modulation of target affinity. Substitutions at ring B (e.g., chloro, nitro) allow fine-tuning of electronic and steric properties.

Molecular Reactivity and Mechanism of Action

The compound’s bioactivity stems from its α,β-unsaturated ketone system and substituent effects:

  • Michael Addition Reactivity : The enone system acts as a Michael acceptor, forming covalent bonds with nucleophilic cysteine residues in proteins like KEAP1 or COX-2. This reactivity is amplified by the electron-withdrawing chlorine group, which polarizes the carbonyl moiety.
  • Electron Distribution : Density functional theory (DFT) calculations suggest that the 4-chlorophenyl group withdraws electron density via inductive effects, increasing the electrophilicity of the β-carbon. Concurrently, the acetamide group donates electrons through resonance, creating a push-pull system that stabilizes the transition state during biological interactions.
  • Target Engagement : In silico docking studies propose binding to toll-like receptor 4 (TLR4) and transient receptor potential vanilloid 1 (TRPV1), channels implicated in inflammatory pain. The acetamide’s NH group may form hydrogen bonds with Asp672 or Tyr511 residues, while the chloroaryl moiety occupies hydrophobic pockets.

Properties

IUPAC Name

N-[4-[(E)-3-(4-chlorophenyl)-3-oxoprop-1-enyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO2/c1-12(20)19-16-9-2-13(3-10-16)4-11-17(21)14-5-7-15(18)8-6-14/h2-11H,1H3,(H,19,20)/b11-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNRLHNGHSPYHMF-NYYWCZLTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-[(E)-3-(4-chlorophenyl)-3-oxoprop-1-enyl]phenyl]acetamide typically involves a multi-step reaction process. One common method includes the condensation of 4-chlorobenzaldehyde with acetophenone in the presence of a base, followed by cyclization and subsequent acetylation.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors under controlled conditions to ensure purity and yield. The process involves the use of catalysts and solvents to facilitate the reaction and purification steps.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted phenyl derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: Research has shown that derivatives of this compound exhibit biological activities, such as antimicrobial and antioxidant properties. These properties make it a candidate for developing new pharmaceuticals and therapeutic agents.

Medicine: The compound and its derivatives are being studied for their potential use in treating various diseases, including cancer and inflammatory conditions. Its ability to interact with biological targets makes it a promising candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which N-[4-[(E)-3-(4-chlorophenyl)-3-oxoprop-1-enyl]phenyl]acetamide exerts its effects involves interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to a cascade of biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Triazole-Indolinone Acetamides (Anticancer Agents)

Key Compounds :

  • 11i : N-[4-(3-{N′-[5-Chloro-2-oxoindolin-3-ylidene]hydrazinecarbonyl}-1-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl)phenyl]acetamide
  • 11j : Bromo-substituted analog of 11i
  • 11k : Methoxy-substituted analog
  • 11l : Nitro-substituted analog

Comparison :

Property Target Compound 11i–11l Analogs
Core Structure Chalcone-acetamide Triazole-indolinone-acetamide
Substituents 4-Chlorophenyl Halogen/methoxy/nitro groups
Melting Point Not reported >300°C (all analogs)
Biological Activity Not reported VEGFR-2 inhibition (anticancer)

Insights: The triazole-indolinone analogs exhibit high thermal stability (>300°C) due to hydrogen bonding from triazole and indolinone moieties.

Arylacryloyl Acetamides (Antileishmanial Agents)

Key Compounds :

  • 3a–k : N-(4-((E)-3-Arylacryloyl)phenyl)acetamides with varying aryl groups (e.g., 4-methyl, 4-nitro)

Comparison :

Property Target Compound 3a–k Analogs
Synthesis Claisen-Schmidt condensation Ultrasonic-enhanced synthesis
Aryl Group 4-Chlorophenyl Diverse (e.g., 4-Me, 4-NO₂)
Bioactivity Not reported Antileishmanial activity

Insights: The target compound shares the arylacryloyl core with 3a–k analogs but differs in substituent choice. Ultrasonic synthesis (used for 3a–k) could reduce reaction time for the target compound compared to traditional methods .

Chalcone Acetamides (Nonlinear Optical Materials)

Key Compounds :

  • ChH : Phenyl-substituted
  • ChCH₃ : 4-Methylphenyl-substituted
  • ChOCH₃ : 4-Methoxyphenyl-substituted

Comparison :

Property Target Compound ChH/ChCH₃/ChOCH₃
Substituent 4-Chlorophenyl 4-Me, 4-OMe
Optical Properties Not reported Strong two-photon absorption
Role of Substituent Electron-withdrawing Cl Electron-donating (Me, OMe)

Insights: The 4-chlorophenyl group in the target compound is electron-withdrawing, which may redshift absorption spectra compared to electron-donating groups (e.g., methoxy). Chalcone analogs with dimethylamine groups exhibit enhanced nonlinear optical responses, a feature absent in the target compound .

N-Substituted 2-Arylacetamides (Coordination Chemistry)

Key Compounds :

  • N-(4-Bromophenyl)-2-(4-chlorophenyl)acetamide
  • Nitro- and sulfanyl-substituted analogs

Comparison :

Property Target Compound Coordination-Focused Analogs
Ligand Potential Unstudied Strong metal-binding ability
Functional Groups Chlorophenyl, acetamide Bromo, nitro, sulfanyl groups

Insights: The target compound’s acetamide and chlorophenyl groups could act as coordination sites for transition metals, similar to bromo/nitro analogs. However, its lack of additional donor atoms (e.g., sulfur) may limit ligand versatility .

Biological Activity

N-[4-[(E)-3-(4-chlorophenyl)-3-oxoprop-1-enyl]phenyl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The compound's IUPAC name is this compound, with the molecular formula C19H15ClN2O2C_{19}H_{15}ClN_2O_2 and a molecular weight of approximately 338.79 g/mol. It features a chlorophenyl group, which is significant for its biological activity.

PropertyValue
Molecular FormulaC19H15ClN2O2C_{19}H_{15}ClN_2O_2
Molecular Weight338.79 g/mol
Density1.339 g/cm³
Boiling Point467 °C
LogP4.023

Antimicrobial Potential

Research indicates that compounds with a chlorophenyl substituent, such as this compound, exhibit significant antimicrobial activity. A study demonstrated that chloroacetamides were effective against various pathogens, including Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). The presence of halogenated substituents enhances lipophilicity, facilitating membrane penetration and increasing antimicrobial efficacy .

Anticonvulsant Activity

Another aspect of interest is the anticonvulsant properties of related compounds. A study on N-phenyl derivatives revealed that specific structural modifications significantly affected their anticonvulsant activity in animal models. The results indicated that compounds with higher lipophilicity showed better protective effects against seizures .

The biological activity of this compound may be attributed to its interaction with specific biological targets, such as enzymes or receptors involved in metabolic pathways. The compound's structural features allow it to bind effectively to these targets, leading to altered biological responses.

Case Studies

  • Antimicrobial Study : A quantitative structure-activity relationship (QSAR) analysis highlighted that compounds similar to this compound exhibited varying degrees of effectiveness against Gram-positive and Gram-negative bacteria. The study concluded that structural modifications could enhance antimicrobial properties .
  • Anticonvulsant Research : In a study evaluating the anticonvulsant activity of N-(substituted phenyl) derivatives, it was found that certain substituents significantly influenced the protective effects observed in seizure models. Compounds with higher clog P values demonstrated prolonged activity .

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